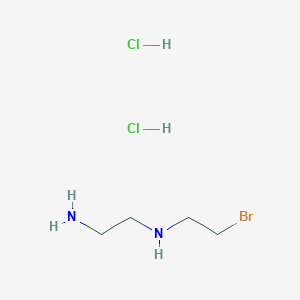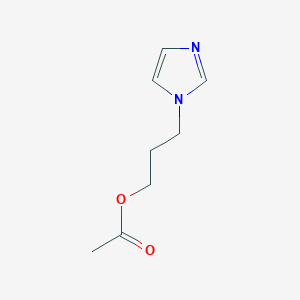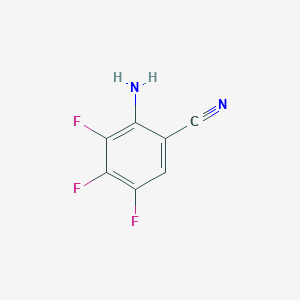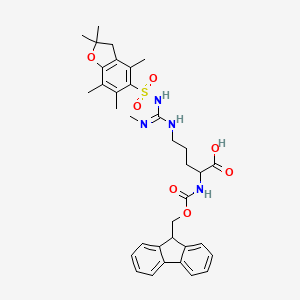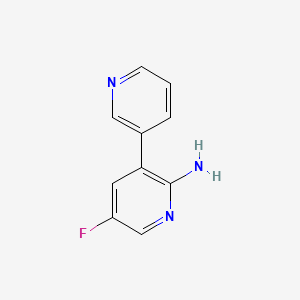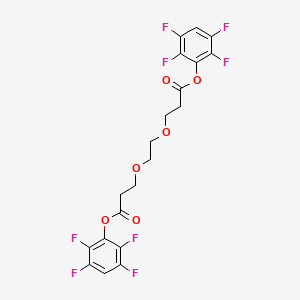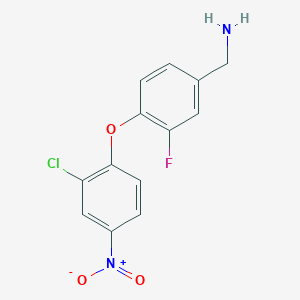![molecular formula C25H17BF4O B12831190 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate CAS No. 35096-76-5](/img/structure/B12831190.png)
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of chromenium salts, which are characterized by their aromatic ring systems and positive charge on the chromenium ion. The tetrafluoroborate anion serves as a counterion to balance the charge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 2,4-diphenylbenzaldehyde with a suitable chromene precursor in the presence of a strong acid like sulfuric acid or hydrochloric acid. The reaction mixture is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenium ion to a chromene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted chromenium salts, chromene derivatives, and quinone compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of advanced materials, including organic semiconductors and nonlinear optical materials.
作用机制
The mechanism of action of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate involves its interaction with molecular targets through its aromatic and chromenium ion structures. The compound can intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2,6-Diphenylbenzo[1,2-d4,5-d′]bisthiazole (DPBBT): Known for its nonlinear optical properties.
2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate: Used in the synthesis of N-heterocyclic carbenes.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Researched for use in photovoltaics and as fluorescent sensors.
Uniqueness
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is unique due to its specific chromenium ion structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
35096-76-5 |
|---|---|
分子式 |
C25H17BF4O |
分子量 |
420.2 g/mol |
IUPAC 名称 |
2,4-diphenylbenzo[h]chromen-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-17H;/q+1;-1 |
InChI 键 |
YJWKVSMSSDKNQY-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


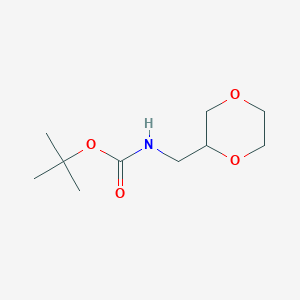
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
